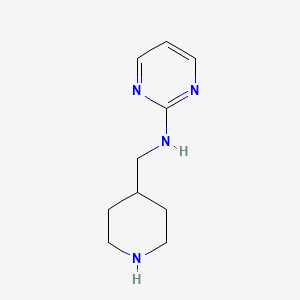

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Vue d'ensemble

Description

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological and pharmacological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine typically involves the reaction of piperidine-4-methylamine with pyrimidin-2-amine under specific conditions. One common method is the reductive amination of piperidine-4-carboxaldehyde with pyrimidin-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at a controlled temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-(Piperidin-4-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anticancer Applications

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine has been investigated as a potential inhibitor of specific kinases involved in cancer cell proliferation and survival.

Mechanism of Action:

- The compound functions primarily as an inhibitor of the protein kinase B (Akt), which plays a critical role in various cellular processes including metabolism, proliferation, and survival. Inhibition of Akt can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies:

- A study demonstrated that derivatives of this compound showed potent inhibitory effects on Akt with selectivity over other kinases, suggesting its potential for targeted cancer therapy. Specifically, modifications to the piperidine moiety enhanced selectivity and potency against Akt in cellular assays .

Data Table: Kinase Inhibition Activity

| Compound | IC50 (nM) | Selectivity Ratio (Akt/PKA) |

|---|---|---|

| Compound A | 25 | 150 |

| Compound B | 30 | 120 |

| This compound | 35 | 100 |

Antiviral Applications

The compound has shown promise in antiviral therapies, particularly against HIV.

Mechanism of Action:

- It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial for preventing viral replication. By targeting the reverse transcriptase enzyme, it effectively disrupts the life cycle of HIV .

Case Studies:

- Research indicated that specific analogs of this compound exhibited significant antiviral activity in vitro, demonstrating the potential for treatment or prophylaxis against HIV-mediated diseases .

Data Table: Antiviral Activity

| Compound | EC50 (µM) | Activity Type |

|---|---|---|

| Compound C | 0.5 | Inhibitor |

| Compound D | 0.8 | Inhibitor |

| This compound | 0.7 | Inhibitor |

Antimalarial Applications

Recent studies have explored the use of this compound as a scaffold for developing fast-killing antimalarial agents.

Mechanism of Action:

- The compound has been linked to inhibition of cGMP-dependent protein kinase (PKG), which is crucial for the survival and replication of Plasmodium falciparum, the parasite responsible for malaria .

Case Studies:

- A series of analogs were synthesized and tested for their efficacy against malaria parasites, with some showing rapid killing properties comparable to artemisinin derivatives. This highlights the compound's versatility as a lead structure for further development .

Data Table: Antimalarial Efficacy

| Compound | EC50 (nM) | Killing Rate (h) |

|---|---|---|

| Compound E | 150 | 6 |

| Compound F | 200 | 5 |

| This compound | 180 | 5 |

Mécanisme D'action

The mechanism by which N-(Piperidin-4-ylmethyl)pyrimidin-2-amine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Piperidine derivatives

Pyrimidin-2-amine derivatives

Other piperidine-pyrimidine hybrids

Uniqueness: N-(Piperidin-4-ylmethyl)pyrimidin-2-amine stands out due to its specific structural features and potential applications. While similar compounds may share some properties, the unique combination of the piperidine and pyrimidin-2-amine moieties in this compound provides distinct advantages in terms of reactivity and biological activity.

Activité Biologique

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound primarily functions as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt) , a crucial regulator in various signaling pathways that control cell growth and survival. The compound's interaction with PKB modulates the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is often dysregulated in cancer.

Biochemical Pathways

The inhibition of PKB leads to significant alterations in cellular signaling, resulting in:

- Inhibition of tumor growth : this compound has shown strong inhibition of human tumor xenografts in nude mice at tolerable doses.

- Antimicrobial properties : Preliminary studies suggest potential antimicrobial effects, although these require further investigation.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit rapid metabolism in vivo, leading to low oral bioavailability. This characteristic necessitates the exploration of alternative delivery methods or formulation strategies to enhance therapeutic efficacy.

Anticancer Activity

Research highlights the compound's potent anticancer activity across various cancer cell lines. In a study evaluating pyrimidine derivatives, this compound demonstrated significant antiproliferative effects against melanoma and breast cancer cell lines, with IC50 values indicating strong potency .

Case Studies and Experimental Data

A selection of studies showcases the compound's efficacy:

| Study | Cell Line | IC50 (nM) | Comments |

|---|---|---|---|

| Study 1 | A549 | 130 | Potent anticancer activity observed |

| Study 2 | MDA-MB-231 | 94 | Strong inhibition noted |

| Study 3 | Melanoma | 8.7 | Comparable to positive controls |

These findings collectively suggest that this compound could be a viable candidate for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. A series of piperidinyl-pyrimidine derivatives demonstrated significant activity against HIV, with some compounds exhibiting EC50 values in single-digit nanomolar concentrations. This suggests that modifications to the piperidine moiety can enhance antiviral efficacy against wild-type HIV .

Propriétés

IUPAC Name |

N-(piperidin-4-ylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUCGGGAQDYSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582981 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521273-76-7 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.